Receptor Selectivity: No D2/5-HT4 Affinity
In a direct comparative study, acotiamide demonstrated no affinity for dopamine D2 or serotonin 5-HT4 receptors, which are common targets of other prokinetic agents [1]. In contrast, itopride is a known dopamine D2 antagonist, and mosapride is a serotonin 5-HT4 agonist, mechanisms which contribute to their respective side effect profiles and therapeutic limitations [1].
| Evidence Dimension | Receptor Affinity (In Vitro) |
|---|---|
| Target Compound Data | No affinity for dopamine D2 or serotonin 5-HT4 receptors. |
| Comparator Or Baseline | Itopride (affinity for dopamine D2 receptor); Mosapride (affinity for serotonin 5-HT4 receptor). |
| Quantified Difference | Qualitative difference: Affinity present vs. absent. |
| Conditions | In vitro receptor binding assays. |
Why This Matters
Procurement of acotiamide ensures a research tool or therapeutic candidate with a cleaner pharmacological profile, free from dopamine- and serotonin-related side effects, which is critical for studying gastric motility in isolation.
- [1] Matsunaga Y, Tanaka T, Yoshinaga K, Ueki S, Hori Y, Eta R, Kawabata Y, Yoshii K, Yoshida K, Matsumura T, Furuta S, Takei M, Tack J, Itoh Z. Acotiamide hydrochloride (Z-338), a new selective acetylcholinesterase inhibitor, enhances gastric motility without prolonging QT interval in dogs: comparison with cisapride, itopride, and mosapride. J Pharmacol Exp Ther. 2011 Mar;336(3):791-800. doi: 10.1124/jpet.110.174847. Epub 2010 Dec 1. PMID: 21123674. View Source
